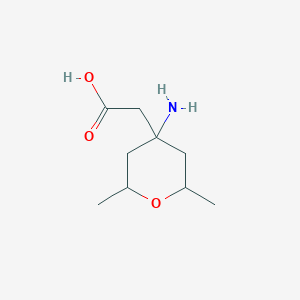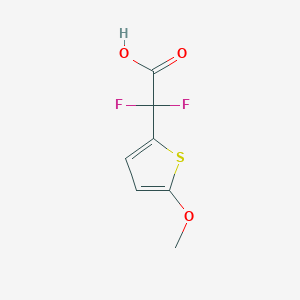
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a synthetic organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol This compound features a thiophene ring substituted with a methoxy group and a difluoroacetic acid moiety
Preparation Methods
The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.
Chemical Reactions Analysis
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also features a difluoroacetic acid moiety but has different substituents on the aromatic ring.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F2O3S |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
HIVIUBWVMBHDFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



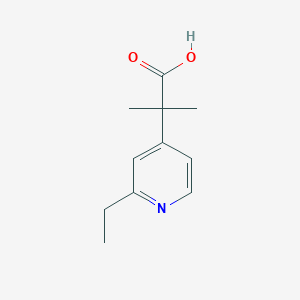
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)


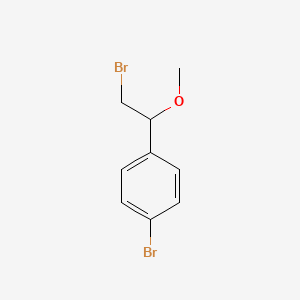


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
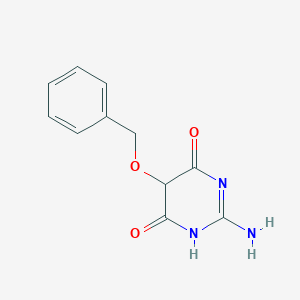
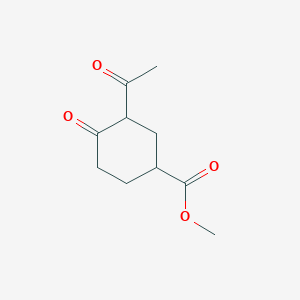
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
